1-methyl-4-[(methylamino)methyl]piperidin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-[(methylamino)methyl]piperidin-2-one dihydrochloride is a chemical compound with the molecular formula C7H16N2O. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical applications due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(methylamino)methyl]piperidin-2-one dihydrochloride typically involves the reaction of piperidine derivatives with methylamine under controlled conditions. The process often includes steps such as:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylamino group: This step involves the reaction of the piperidine derivative with methylamine, often in the presence of a catalyst or under specific temperature and pressure conditions.
Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-4-[(methylamino)methyl]piperidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its chemical properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts can be used to facilitate reactions, including transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[(methylamino)methyl]piperidin-2-one dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 1-methyl-4-[(methylamino)methyl]piperidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(methylamino)piperidine: A closely related compound with similar structural features.
4-Methylpiperidine: Another piperidine derivative with different functional groups.
N-Methylpiperidine: A simpler derivative with a single methyl group attached to the nitrogen atom.
Uniqueness
1-methyl-4-[(methylamino)methyl]piperidin-2-one dihydrochloride is unique due to its specific combination of functional groups and the presence of the dihydrochloride salt, which enhances its stability and solubility. This makes it particularly useful in various applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
2731010-34-5 |
---|---|
Molekularformel |
C8H18Cl2N2O |
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
1-methyl-4-(methylaminomethyl)piperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-9-6-7-3-4-10(2)8(11)5-7;;/h7,9H,3-6H2,1-2H3;2*1H |
InChI-Schlüssel |
ITSQQKNLBCNMBA-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CCN(C(=O)C1)C.Cl.Cl |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.